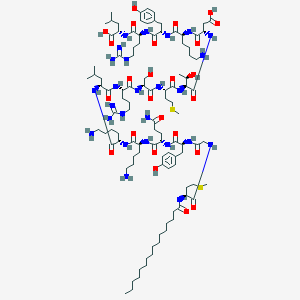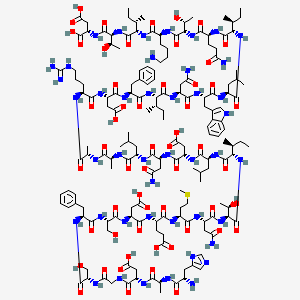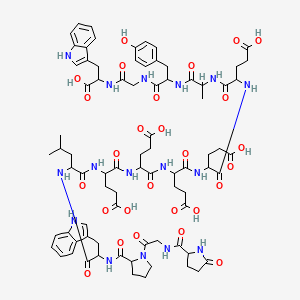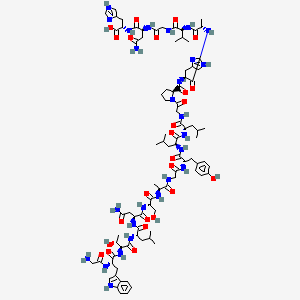
ATI-2341
Übersicht
Beschreibung
ATI-2341 ist ein potenter und funktionell selektiver allosterischer Agonist des C-X-C-Chemokinrezeptors Typ 4 (CXCR4). Es fungiert als ein verzerrtes Ligand, das die Aktivierung des inhibitorischen heterotrimeren G-Proteins (Gi) gegenüber Gα13 begünstigt. Diese Verbindung ist bekannt für ihre Fähigkeit, polymorphkernige neutrophile Granulozyten und hämatopoetische Stamm- und Vorläuferzellen im Knochenmark zu mobilisieren .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Verwendung von Peptidsynthesetechniken. Die Verbindung ist ein lipidiertes Peptid, d. h. es leitet sich aus kurzen lipidierten Peptidsequenzen ab. Diese Sequenzen werden typischerweise mit Festphasen-Peptidsynthese (SPPS)-Methoden synthetisiert. Die Reaktionsbedingungen für SPPS umfassen die sequentielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Nach Abschluss der Synthese wird das Peptid vom Harz abgespalten und gereinigt .
Wissenschaftliche Forschungsanwendungen
ATI-2341 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um den CXCR4-Rezeptor und seine Signalwege zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Mobilisierung von polymorphkernigen neutrophilen Granulozyten und hämatopoetischen Stamm- und Vorläuferzellen im Knochenmark zu untersuchen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Rekrutierung von hämatopoetischen Stamm- und Vorläuferzellen vor autologer Knochenmarktransplantation.
Industrie: Die Verbindung wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf den CXCR4-Rezeptor abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als ein allosterischer Agonist des CXCR4-Rezeptors wirkt. Es fungiert als ein verzerrtes Ligand, das die Aktivierung des inhibitorischen heterotrimeren G-Proteins (Gi) gegenüber Gα13 begünstigt. Diese Aktivierung führt zur Hemmung der cAMP-Produktion und zur Induktion der Calciummobilisierung. Die Verbindung fördert nicht die Rekrutierung von β-Arrestin, was ein Schlüsselfaktor für ihre verzerrte Signalgebung ist .
Wirkmechanismus
ATI-2341 is a potent and functionally selective allosteric agonist of the chemokine CXC-type receptor 4 (CXCR4) . It has been found to be an effective mobilizer of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) .
Target of Action
The primary target of this compound is the chemokine CXC-type receptor 4 (CXCR4) . CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in the retention of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) in the bone marrow .
Mode of Action
This compound functions as a biased ligand , favoring the activation of the inhibitory heterotrimeric G protein (Gαi) over Gα13 . This means that this compound selectively activates one signaling pathway over another, leading to specific cellular responses.
Biochemical Pathways
This compound activates the inhibitory heterotrimeric G protein (Gi), which leads to the inhibition of cAMP production and the induction of calcium mobilization . The activation of Gi and the subsequent decrease in cAMP levels can affect various downstream signaling pathways, leading to changes in cellular functions.
Pharmacokinetics
The efficacy of this compound in mobilizing pmns and hspcs in the peripheral circulation of both mice and monkeys suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The activation of CXCR4 by this compound leads to the mobilization of PMNs and HSPCs in the peripheral circulation . This means that this compound can stimulate the movement of these cells out of the bone marrow and into the bloodstream.
Biochemische Analyse
Biochemical Properties
ATI-2341 plays a crucial role in biochemical reactions by acting as a biased ligand for the C-X-C chemokine receptor type 4 (CXCR4). It favors the activation of the inhibitory heterotrimeric G protein (Gi) over Gα13, leading to the inhibition of cyclic adenosine monophosphate (cAMP) production and the induction of calcium mobilization . This compound does not promote β-arrestin recruitment, which distinguishes it from other CXCR4 agonists . The compound interacts with various biomolecules, including CXCR4, Gi proteins, and calcium ions, to exert its effects.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound promotes the mobilization of bone marrow-derived polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) into the peripheral circulation . This mobilization is achieved through the activation of CXCR4 and Gi protein-dependent signaling pathways, leading to receptor internalization and chemotaxis . Additionally, this compound has been shown to enhance the recruitment and proliferation of menstrual blood-derived mesenchymal stem cells (MenSCs) and promote uterine repair in Asherman’s syndrome .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a biased agonist of CXCR4. By favoring the activation of the inhibitory heterotrimeric G protein (Gi), this compound inhibits cAMP production and induces calcium mobilization . This activation leads to the dissociation of Gαi and Gγ2, indicating the activation of Gαi-signaling . This compound also induces receptor internalization and chemotaxis in CXCR4-expressing cells . The compound’s ability to selectively activate Gi proteins without promoting β-arrestin recruitment is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and is typically shipped on wet ice . In vitro studies have shown that this compound can induce dose-dependent peritoneal recruitment of PMNs when administered intraperitoneally to mice . The compound’s effects on cell proliferation and recruitment are also dose-dependent, with higher concentrations leading to increased cell proliferation and recruitment . Long-term effects of this compound on cellular function include enhanced endometrial repair and reduced fibrosis in Asherman’s syndrome .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Intraperitoneal injection of this compound in BALB/c mice results in a dose-dependent recruitment of PMNs into the peritoneum, with a maximal effect observed at 405 nmol/kg . Higher concentrations of this compound result in reduced recruitment, which is reminiscent of the bell-shaped curve generally seen with chemotactic agents . Intravenous administration of this compound in mice leads to a dose-dependent increase in PMNs in the peripheral circulation, with a maximal effect at 0.66 μmol/kg . This compound has no effect on the mobilization of lymphocytes at any dose tested .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CXCR4 and Gi proteins. The compound mediates the retention of polymorphonuclear neutrophils and hematopoietic stem and progenitor cells in the bone marrow by disrupting CXCL12-mediated chemoattraction of CXCR4-expressing cells . This disruption leads to the mobilization of these cells into the peripheral circulation. This compound also influences metabolic flux and metabolite levels by modulating cAMP production and calcium mobilization .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with CXCR4 and Gi proteins. The compound is a potent and efficacious mobilizer of bone marrow polymorphonuclear neutrophils and hematopoietic stem and progenitor cells . It is transported to various tissues, where it exerts its effects by activating CXCR4 and inducing calcium mobilization . The distribution of this compound within cells is influenced by its ability to induce receptor internalization and chemotaxis .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with CXCR4 on the cell surface. Upon binding to CXCR4, this compound induces receptor internalization, leading to its localization within endosomes . This internalization is a key aspect of the compound’s activity, as it allows for the activation of Gi proteins and the subsequent inhibition of cAMP production and induction of calcium mobilization
Vorbereitungsmethoden
The synthesis of ATI-2341 involves the use of peptide synthesis techniques. The compound is a lipidated peptide, which means it is derived from short lipidated peptide sequences. These sequences are typically synthesized using solid-phase peptide synthesis (SPPS) methods. The reaction conditions for SPPS involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Analyse Chemischer Reaktionen
ATI-2341 unterliegt verschiedenen Arten chemischer Reaktionen, die hauptsächlich seine Wechselwirkung mit dem CXCR4-Rezeptor betreffen. Die Verbindung wirkt als ein allosterischer Agonist, der das inhibitorische heterotrimere G-Protein (Gi) aktiviert, um die Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion zu fördern und die Calciummobilisierung zu induzieren. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene Lösungsmittel und Puffer, die sich für die Peptidsynthese und -reinigung eignen .
Vergleich Mit ähnlichen Verbindungen
ATI-2341 ist einzigartig in seiner Fähigkeit, das inhibitorische heterotrimere G-Protein (Gi) selektiv zu aktivieren, ohne die Rekrutierung von β-Arrestin zu fördern. Ähnliche Verbindungen umfassen:
AMD3100: Ein CXCR4-Antagonist, der zur Mobilisierung hämatopoetischer Stammzellen verwendet wird.
MSX-122: Ein partieller CXCR4-Antagonist mit potenter Hemmung von CXCR4/CXCL12-Aktionen.
Balixafortide: Ein potenter, selektiver, gut verträglicher peptidischer CXCR4-Antagonist mit Antikrebswirkung
This compound zeichnet sich durch seine verzerrten Signalgebungseigenschaften aus, die es zu einem wertvollen Werkzeug für die Untersuchung des CXCR4-Rezeptors und seiner zugehörigen Signalwege machen.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLOFEANRZSEGQ-QNHYGVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H178N26O25S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ATI-2341 interact with its target and what are the downstream effects?
A1: this compound is a pepducin that acts as an allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4) [, ]. Unlike the natural CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α), which activates multiple signaling pathways, this compound demonstrates biased agonism, preferentially activating the inhibitory G protein (Gi) pathway over G13 and β-arrestin recruitment []. This selective signaling profile contributes to its unique effects on hematopoietic cell mobilization [] and protection of brain vascular endothelial cells from radiation-induced damage [].
Q2: What is the mechanism behind this compound's ability to mobilize hematopoietic stem and progenitor cells (HSPCs)?
A2: this compound disrupts the CXCL12-mediated chemoattraction of CXCR4-expressing cells, which normally retain HSPCs in the bone marrow []. By acting as a functional antagonist when administered systemically, this compound promotes the release of HSPCs into the peripheral circulation [], making it a potential therapeutic agent for HSPC collection before procedures like autologous bone marrow transplantation [].
Q3: How does this compound contribute to the repair of damaged endometrium?
A3: Research suggests that this compound promotes the differentiation of bone marrow mesenchymal stem cells (BMSCs) into endometrial epithelial cells, a crucial step in endometrial repair []. It achieves this by modulating the expression of matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinase 1 (TIMP-1) []. This modulation leads to increased endometrial thickness and alleviates intrauterine adhesion (IUA) [].
Q4: What is the role of the Gi pathway in this compound's therapeutic effects on Asherman's Syndrome?
A4: this compound's ability to enhance Menstrual blood-derived mesenchymal stem cell (MenSC) recruitment and promote endometrial repair in Asherman's Syndrome is linked to its activation of the Gi pathway []. This is supported by the observation that this compound's effects are more pronounced compared to Gi-3 pathway agonists []. This highlights the importance of selective pathway activation in achieving specific therapeutic outcomes.
Q5: Does this compound interact directly with CXCR4?
A5: Yes, studies employing a photo-cross-linking approach have confirmed that this compound directly interacts with CXCR4 []. This interaction occurs even when the N-terminus of CXCR4, the known chemokine-binding site, is truncated [], suggesting an allosteric mode of binding and activation.
Q6: What is known about the structure-activity relationship (SAR) of this compound?
A6: While the provided abstracts don't delve deep into specific SAR studies, they highlight that this compound is a pepducin, meaning it's a lipopeptide derived from the intracellular loops of CXCR4 []. Modifications to its peptide sequence or lipid tether could significantly impact its binding affinity, signaling bias, and overall biological activity. Further research into its SAR is crucial for optimizing its therapeutic potential.
Q7: Has this compound been investigated for therapeutic applications beyond HSPC mobilization and endometrial repair?
A7: Yes, this compound has shown promising results in protecting brain vascular endothelial cells from radiation-induced damage, potentially mitigating cognitive impairment []. It also demonstrates a role in regulating adipose tissue expansion by modulating angiogenesis in diet-induced obesity in mice []. These findings suggest potential therapeutic applications in areas beyond its initial focus.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








